
Pde5-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde5-IN-10 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action leads to various physiological effects, including vasodilation and smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes involve the use of high-performance thin-layer chromatography and ultra-high-performance liquid chromatography coupled with mass spectrometry for the detection and quantification of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ion-mobility spectrometry and nuclear magnetic resonance spectroscopy are employed to monitor the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties .
Scientific Research Applications
Pde5-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of phosphodiesterase inhibition.
Biology: Investigated for its role in cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Explored for its potential therapeutic effects in conditions such as erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases
Mechanism of Action
Pde5-IN-10 exerts its effects by selectively inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to increased levels of this molecule within cells. The elevated cyclic guanosine monophosphate levels result in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets include the smooth muscle cells lining blood vessels, particularly in the corpus cavernosum and the lungs .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Known for its use in treating erectile dysfunction and pulmonary hypertension.
Tadalafil: Used for erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.
Vardenafil: Another compound used for erectile dysfunction with a similar mechanism of action
Uniqueness of Pde5-IN-10
This compound is unique in its specific binding characteristics and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety in certain therapeutic applications. Its distinct molecular structure allows for selective inhibition of phosphodiesterase type 5, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-cyclopropyl-3-(hydroxymethyl)-4-[(6-methoxypyridin-3-yl)methylamino]quinoline-6-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-27-19-5-2-13(9-23-19)10-24-20-16(12-26)11-25-21-17(15-3-4-15)6-14(8-22)7-18(20)21/h2,5-7,9,11,15,26H,3-4,10,12H2,1H3,(H,24,25) |
InChI Key |
VDGJLZRYORTPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=C3C=C(C=C(C3=NC=C2CO)C4CC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


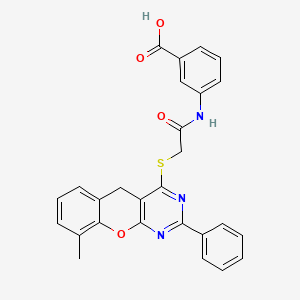

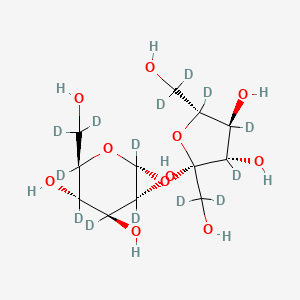
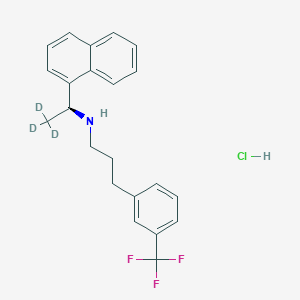
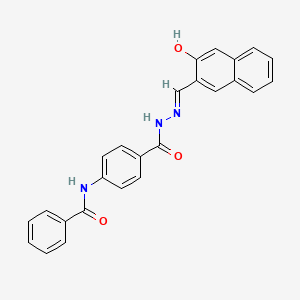
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)



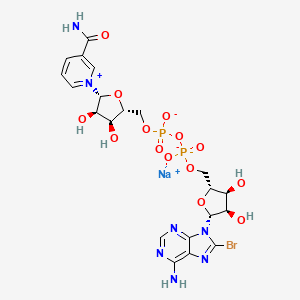

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
